
TMC647055 Choline Salt: An In-Depth Technical
Guide on Viral Polymerase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TMC647055 Choline salt

Cat. No.: B1149936 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
TMC647055 is a potent, macrocyclic non-nucleoside inhibitor (NNI) of the hepatitis C virus

(HCV) NS5B RNA-dependent RNA polymerase (RdRp). This document provides a

comprehensive technical overview of the selectivity profile of its choline salt formulation.

TMC647055 demonstrates high potency against multiple HCV genotypes and exhibits

significant selectivity for the viral polymerase over a range of other viral polymerases. While

direct quantitative data on its activity against human host polymerases are not extensively

available in the public domain, its mechanism of action as an allosteric inhibitor suggests a high

degree of specificity for the viral target. This guide summarizes the available quantitative data,

details relevant experimental protocols, and provides visualizations of the inhibitor's

mechanism and experimental workflows to support further research and development efforts.

Introduction
The hepatitis C virus NS5B polymerase is a prime target for antiviral therapy due to its central

role in viral replication.[1] TMC647055 emerged as a promising drug candidate, acting as a

non-nucleoside inhibitor that binds to an allosteric site on the NS5B polymerase, inducing a

conformational change that ultimately inhibits its function.[2] The choline salt of TMC647055 is

a formulation used in its development.[3] A critical aspect of any antiviral agent's viability is its

selectivity for the viral target over host cellular machinery to minimize toxicity. This guide delves

into the specifics of TMC647055's selectivity.
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Quantitative Data on Selectivity and Potency
TMC647055 has been evaluated for its inhibitory activity against its primary target, HCV NS5B

polymerase, as well as its cross-reactivity with other viruses.

Table 1: In Vitro Potency of TMC647055 against HCV NS5B Polymerase

Assay Type HCV Genotype Metric Value (nM)

RdRp Primer-

Dependent

Transcription Assay

1b (Con1b) IC50 34[1]

Stable Replicon

System (Huh7-Luc,

luciferase readout)

1b (clone ET) EC50 77[1]

Stable Replicon

System (Huh7-Luc,

qRT-PCR readout)

1b (clone ET) EC50 139[1]

Table 2: Antiviral Activity of TMC647055 against Various HCV Genotypes in a Transient

Replicon Assay
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HCV Genotype Metric Median Value (nM)

1a EC50 27 - 113[1]

1b EC50 27 - 113[1]

2a EC50

>200-fold reduction in

susceptibility compared to

1b[1]

2b EC50

>200-fold reduction in

susceptibility compared to

1b[1]

3a EC50 27 - 113[1]

4a EC50 27 - 113[1]

6a EC50 27 - 113[1]

Table 3: Selectivity of TMC647055 against a Panel of Other Viruses
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Virus Type Metric
Concentration/Valu
e

Cytomegalovirus

(CMV)
DNA

No antiviral activity

observed
Up to 100 µM[1]

Adenovirus DNA
No antiviral activity

observed
Up to 100 µM[1]

Vaccinia virus DNA
No antiviral activity

observed
Up to 100 µM[1]

Hepatitis B virus

(HBV)
DNA EC50 86 µM[1]

Coxsackie virus RNA
No antiviral activity

observed
Up to 100 µM[1]

Influenza virus RNA
No antiviral activity

observed
Up to 100 µM[1]

Yellow fever virus RNA
No antiviral activity

observed
Up to 100 µM[1]

Dengue virus RNA No effect observed Up to 25 µM[1]

Note on Selectivity against Host Polymerases: Extensive searches of the scientific literature did

not yield specific quantitative data (e.g., IC50 values) for the inhibitory activity of TMC647055

against human DNA or RNA polymerases, including mitochondrial RNA polymerase (POLRMT)

and DNA polymerase gamma (Pol γ). The high selectivity observed against other viruses and

its allosteric mechanism of action suggest a low potential for off-target effects on host

polymerases.

Mechanism of Action
TMC647055 is a non-nucleoside inhibitor that binds to the "thumb pocket I" (NNI-1), an

allosteric site on the HCV NS5B polymerase.[1][4] This binding event induces a conformational

change that prevents the polymerase from adopting its active, closed conformation, thereby

inhibiting RNA synthesis.[4]
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Figure 1: Mechanism of action of TMC647055 on HCV NS5B polymerase.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1149936?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HCV NS5B RNA-Dependent RNA Polymerase (RdRp)
Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of

compounds against HCV NS5B polymerase.

Materials:

Purified recombinant HCV NS5B protein

RNA template (e.g., poly(A)) and primer (e.g., oligo(U))

Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³³P]rUTP)

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂, 0.5 U/µL

RNase inhibitor)

TMC647055 choline salt stock solution in DMSO

Scintillation proximity assay (SPA) beads or filter plates

Microplate reader or scintillation counter

Procedure:

Prepare serial dilutions of TMC647055 in DMSO.

In a microplate, add the assay buffer, RNA template/primer, and the diluted TMC647055 or

DMSO (vehicle control).

Initiate the reaction by adding the purified NS5B enzyme and the rNTP mix (containing the

radiolabeled rNTP).

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period

(e.g., 1-2 hours).

Stop the reaction by adding a stop solution (e.g., EDTA).
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Detect the incorporated radiolabeled rNTP using either SPA beads or by capturing the newly

synthesized RNA on a filter plate, followed by washing and scintillation counting.

Calculate the percent inhibition for each concentration of TMC647055 relative to the vehicle

control.

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor

concentration and fitting the data to a dose-response curve.

Cell-Based HCV Replicon Assay
This assay measures the inhibition of HCV RNA replication in a cellular context.

Materials:

Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., containing a luciferase

reporter gene).

Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and a

selection agent like G418).

TMC647055 choline salt stock solution in DMSO.

Luciferase assay reagent.

Luminometer.

Procedure:

Seed the HCV replicon-containing Huh-7 cells in a 96-well plate and allow them to adhere

overnight.

Prepare serial dilutions of TMC647055 in cell culture medium.

Remove the existing medium from the cells and add the medium containing the different

concentrations of TMC647055 or DMSO (vehicle control).

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
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Lyse the cells and measure the luciferase activity using a luminometer according to the

manufacturer's instructions.

Calculate the percent inhibition of replication for each concentration of TMC647055 relative

to the vehicle control.

Determine the EC50 value by plotting the percent inhibition against the log of the inhibitor

concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay
This protocol is essential to assess the general toxicity of the compound and determine its

therapeutic index.

Materials:

A panel of human cell lines (e.g., Huh-7, HepG2, HEK293).

Cell culture medium appropriate for each cell line.

TMC647055 choline salt stock solution in DMSO.

Cell viability reagent (e.g., MTT, resazurin, or a reagent for measuring ATP content like

CellTiter-Glo®).

Microplate reader.

Procedure:

Seed the cells in a 96-well plate and allow them to adhere overnight.

Prepare serial dilutions of TMC647055 in the appropriate cell culture medium.

Remove the existing medium and add the medium containing the different concentrations of

TMC647055 or DMSO (vehicle control).

Incubate the cells for the same duration as the replicon assay (e.g., 72 hours).
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Add the cell viability reagent to each well and incubate as per the manufacturer's

instructions.

Measure the absorbance or fluorescence/luminescence using a microplate reader.

Calculate the percent cytotoxicity for each concentration of TMC647055 relative to the

vehicle control.

Determine the CC50 (50% cytotoxic concentration) value by plotting the percent cytotoxicity

against the log of the inhibitor concentration.

Visualizations of Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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